10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . This reaction is carried out under reflux conditions with a catalytic amount of acetic acid for about 40 minutes, followed by the addition of the appropriate aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of benzodiazepines, including dibenzo[b,e][1,4]diazepines, by utilizing microfluidic reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or phenyl derivatives.
Scientific Research Applications
10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA neurotransmitters . This leads to anxiolytic and sedative effects, making it useful in the treatment of anxiety and related disorders .
Comparison with Similar Compounds
Similar Compounds
- 11-(2-Methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to act as a fluorescent chemosensor and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C27H24N2O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(4-methylbenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O2/c1-18-14-16-20(17-15-18)27(31)29-23-12-6-5-10-21(23)28-22-11-7-13-24(30)25(22)26(29)19-8-3-2-4-9-19/h2-6,8-10,12,14-17,26,28H,7,11,13H2,1H3 |
InChI Key |
SXBIGKKJDZZEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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